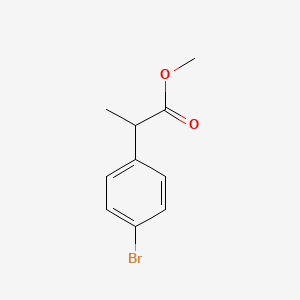

Methyl 2-(4-bromophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWKRXZFJWFHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83636-46-8 | |

| Record name | methyl 2-(4-bromophenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of Methyl 2-(4-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-bromophenyl)propanoate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. Its structure, featuring a bromine-substituted phenyl ring and a propionate moiety, makes it a versatile building block for introducing specific structural motifs in more complex molecules. This guide provides a comprehensive overview of its chemical structure, molecular weight, and other key properties, alongside a discussion of its synthesis, potential applications, and safety considerations. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the available information and provides expert insights based on analogous structures and established chemical principles.

Chemical Structure and Molecular Properties

This compound is characterized by a central benzene ring substituted with a bromine atom at the para position (position 4) and a 2-propanoate group. The propanoate group consists of a three-carbon chain with a methyl ester at one end.

Molecular Formula: C₁₀H₁₁BrO₂

Molecular Weight: 243.1 g/mol [1]

CAS Number: 83636-46-8[1]

The presence of the bromine atom significantly influences the molecule's reactivity, making the aromatic ring susceptible to various cross-coupling reactions. The ester functional group provides a handle for hydrolysis to the corresponding carboxylic acid or transesterification to other esters.

Key Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 280.2 ± 15.0 °C at 760 mmHg | |

| Storage Temperature | Room Temperature |

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The para-substitution pattern will result in a characteristic AA'BB' splitting pattern.

-

Methine Proton (-CH): The proton on the carbon adjacent to the aromatic ring and the carbonyl group will appear as a quartet.

-

Methyl Protons (-CH₃ of propanoate): The three protons of the methyl group attached to the chiral center will appear as a doublet.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a singlet, typically in the range of δ 3.6-3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic chemical shift in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine atom will be significantly influenced by the halogen.

-

Methine Carbon (-CH): The carbon of the C-H group in the propanoate chain.

-

Methyl Carbon (-CH₃ of propanoate): The carbon of the methyl group attached to the chiral center.

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester will appear around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in an ester.

-

C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹ corresponding to the C-O single bond stretching of the ester.

-

C-H Stretch (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.

-

C-Br Stretch: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of this compound

A common and logical route to this compound is through the esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid.

Synthesis of the Precursor: 2-(4-bromophenyl)propanoic Acid

The synthesis of 2-(4-bromophenyl)propanoic acid is a key step. While several methods exist, a common approach involves the bromination of 2-phenylpropanoic acid.

Reaction Scheme:

Sources

Solubility and Thermodynamic Profile of Methyl 2-(4-bromophenyl)propanoate

This in-depth technical guide addresses the solubility, miscibility, and purification thermodynamics of Methyl 2-(4-bromophenyl)propanoate (CAS 83636-46-8), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.

Executive Summary & Chemical Profile

This compound is an aryl propionic acid ester. Unlike its solid carboxylic acid precursor, this compound exists as a viscous liquid at standard temperature and pressure. Consequently, the traditional "solid-liquid solubility" models (e.g., Apelblat) apply strictly to its acid form or low-temperature crystallization, while the ester itself requires analysis of miscibility , liquid-liquid equilibrium (LLE) , and partition coefficients .

Physicochemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 83636-46-8 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Physical State | Liquid (at 25°C) |

| Boiling Point | ~280°C (760 mmHg); 115°C (5 mmHg) |

| Key Application | Intermediate for Flurbiprofen; Suzuki coupling substrate |

Solubility & Miscibility in Organic Solvents

Since the target compound is a liquid, "solubility" is defined by its miscibility range and partition coefficient (

Solvent Compatibility Table

The following data synthesizes miscibility profiles based on the compound's polarity (moderately polar ester) and experimental extraction protocols.

| Solvent Class | Specific Solvent | Miscibility | Application Relevance |

| Alcohols | Methanol, Ethanol | Miscible | Reaction solvent (Esterification/Transesterification). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | High-efficiency extraction solvent. |

| Aromatic | Toluene, Xylene | Miscible | Preferred for scale-up extractions due to higher BP. |

| Ethers | THF, MTBE | Miscible | Common solvent for Grignard/Suzuki coupling steps. |

| Alkanes | Hexane, Heptane | Partial/Miscible | Used as an anti-solvent to remove polar impurities. |

| Aqueous | Water | Immiscible | Essential for Liquid-Liquid Extraction (LLE) workup. |

Thermodynamic Partitioning (Extraction Efficiency)

For purification, the distribution ratio (

-

Estimated LogP: ~3.2 – 3.5

-

Implication: The compound is highly lipophilic. A single extraction with DCM or Toluene typically yields >95% recovery from an aqueous reaction quench.

Thermodynamic Modeling (Solid-State Precursors)

Note: While the ester is liquid, the purification of its precursor, 2-(4-bromophenyl)propionic acid (CAS 32454-35-6), relies on crystallization. Understanding these models is critical for the "Total Synthesis" workflow.

To design a crystallization process for the solid acid precursor, we utilize the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

The Modified Apelblat Model

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

-

: Empirical model parameters derived from experimental data.

- : Related to the non-ideality of the solution.

-

: Reflects the enthalpy of solution (

-

: Accounts for the temperature dependence of heat capacity (

Thermodynamic Parameters

Using the Van't Hoff analysis, we determine the driving forces of dissolution:

-

Enthalpy of Solution (

): Typically positive (endothermic), indicating solubility increases with temperature. -

Gibbs Free Energy (

):-

A negative

drives the spontaneous dissolution process.

-

Purification Workflow & Logic

The following diagram illustrates the decision logic for purifying this compound, distinguishing between the liquid ester and its solid precursors.

Caption: Purification logic flow distinguishing between vacuum distillation for the liquid ester and crystallization for the solid acid precursor.

Experimental Protocols

Protocol A: Determination of Miscibility & Partition Coefficient (Liquid Ester)

Objective: To determine the optimal solvent for extraction from an aqueous reaction matrix.

-

Preparation: Dissolve 1.0 g of this compound in 10 mL of the organic solvent (e.g., Toluene).

-

Equilibration: Add 10 mL of deionized water. Vortex for 5 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure sharp phase separation.

-

Analysis: Remove aliquots from both the organic (

) and aqueous ( -

Quantification: Analyze via HPLC (C18 column, MeOH:Water mobile phase, UV 254 nm).

-

Calculation:

Protocol B: Gravimetric Solubility Determination (Solid Acid Precursor)

Objective: To generate data for the Apelblat model.

-

Saturation: Add excess solid 2-(4-bromophenyl)propionic acid to 20 mL of solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Temperature Control: Set thermostat to

(e.g., 293.15 K). Stir at 400 rpm for 4 hours. -

Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45 µm).

-

Measurement: Weigh a clean weighing dish (

). Add supernatant and weigh ( -

Calculation:

-

Repetition: Repeat for temperatures

to

References

-

Sigma-Aldrich. this compound Product Specification & Properties.Link

-

Reign Pharma. Technical Data Sheet: 2-(4-bromophenyl)-2-methylpropanoic acid intermediates.Link

-

PubChem. Compound Summary for CID 3651431: Methyl 2-(4-bromophenyl)-2-methylpropanoate.[2]Link

-

NIST ThermoML. Thermodynamic Models for Solid-Liquid Equilibrium of Aryl Propionates. (General Reference for Apelblat Methodology). Link

-

Google Patents. EP2532644A1: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid via Distillation and Crystallization.Link

Sources

Methodological & Application

Precision Synthesis of Methyl 2-(4-bromophenyl)propanoate: A Modular Approach

Executive Summary

This Application Note outlines a high-fidelity protocol for the synthesis of Methyl 2-(4-bromophenyl)propanoate starting from 4-bromophenylacetic acid . This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class (e.g., Flurbiprofen analogs) and serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to the retained aryl bromide.

While industrial routes often employ sodium hydride (NaH) for cost efficiency, this guide prioritizes Lithium Diisopropylamide (LDA) for the alkylation step. The LDA-mediated route offers superior kinetic control, significantly reducing the formation of the unwanted gem-dimethyl byproduct, a common impurity in thermodynamic enolate processes.

Core Transformation Overview

The synthesis proceeds via a two-step sequence:

-

Fischer Esterification: Conversion of the acid to the methyl ester to protect the carboxyl group and lower the pKa of the

-protons. - -Alkylation: Kinetic deprotonation followed by nucleophilic substitution with methyl iodide.

Retrosynthetic Logic & Pathway

The following diagram illustrates the disconnection strategy and the forward reaction flow.

Figure 1: Synthetic pathway from acid precursor to

Phase 1: Fischer Esterification

Objective: Convert 4-bromophenylacetic acid to methyl 4-bromophenylacetate. Rationale: Direct alkylation of the carboxylic acid requires 2 equivalents of base (dianion strategy) and often suffers from solubility issues. Esterification creates a more soluble substrate with a single acidic site.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Role |

| 4-Bromophenylacetic acid | 215.05 | 1.0 | Substrate |

| Methanol (Anhydrous) | 32.04 | Excess (Solvent) | Reactant/Solvent |

| Sulfuric Acid ( | 98.08 | 0.1 (Cat.) | Catalyst |

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 4-bromophenylacetic acid (10.0 g, 46.5 mmol) in anhydrous Methanol (100 mL).

-

Catalyst Addition: Add concentrated

(0.25 mL) dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

-

Workup:

-

Cool to room temperature.[5]

-

Concentrate under reduced pressure to remove most methanol.

-

Dissolve residue in EtOAc (100 mL) and wash with sat.

(2 x 50 mL) to neutralize acid traces. -

Wash with Brine (50 mL), dry over

, and concentrate.

-

-

Yield Expectation: >95% (Colorless to pale yellow oil). No further purification is usually required for the next step.

Phase 2: -Alkylation (The Critical Step)

Objective: Install the methyl group at the benzylic position. Rationale: Using LDA at -78°C ensures kinetic control. This prevents the deprotonation of the product (which is less acidic than the starting material due to the electron-donating methyl group) and minimizes the formation of the dimethyl impurity.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Role |

| Methyl 4-bromophenylacetate | 229.07 | 1.0 | Substrate |

| LDA (2.0M in THF) | 107.12 | 1.1 | Strong Base |

| Methyl Iodide (MeI) | 141.94 | 1.2 | Electrophile |

| THF (Anhydrous) | 72.11 | Solvent | Solvent |

Detailed Protocol

-

Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen (

) or Argon. -

Substrate Preparation: Dissolve Methyl 4-bromophenylacetate (5.0 g, 21.8 mmol) in anhydrous THF (50 mL).

-

Deprotonation (Enolate Formation):

-

Cool the LDA solution (12 mL, 24 mmol) in a separate flask to -78°C (Dry ice/Acetone bath).

-

Slowly add the ester solution to the LDA over 15 minutes via syringe pump or dropping funnel.

-

Stir at -78°C for 30 minutes. Critical: This ensures complete conversion to the enolate before the electrophile is present.

-

-

Alkylation:

-

Add Methyl Iodide (1.63 mL, 26.2 mmol) dropwise to the cold enolate solution.

-

Stir at -78°C for 1 hour.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(30 mL) while still cold. -

Extract with Diethyl Ether or EtOAc (3 x 50 mL).

-

Wash combined organics with Sodium Thiosulfate (

) solution (to remove iodine color) and Brine. -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Troubleshooting the Alkylation

| Observation | Root Cause | Solution |

| Dimethyl impurity (>5%) | Temperature too high; thermodynamic equilibration. | Keep reaction strictly at -78°C during addition. Ensure LDA is fresh. |

| Low Yield | Wet THF (quenches LDA). | Distill THF over Na/Benzophenone or use molecular sieves. |

| Starting Material Remains | Insufficient deprotonation time. | Increase enolate formation time to 45-60 mins before adding MeI. |

Analytical Validation (QC)

Confirm the structure using

Target: this compound (

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.44 | Doublet ( | 2H | Ar-H (ortho to Br) | Characteristic AA'BB' pattern of para-substitution. |

| 7.18 | Doublet ( | 2H | Ar-H (meta to Br) | |

| 3.68 | Quartet ( | 1H | Ar-CH -CO | Diagnostic benzylic proton. |

| 3.65 | Singlet | 3H | -OCH 3 | Methyl ester. |

| 1.47 | Doublet ( | 3H | -CH(CH 3)- | The installed |

Safety & Handling

-

Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Must be handled in a functioning fume hood. Double-glove (Nitrile) recommended.

-

LDA: Pyrophoric in high concentrations; moisture sensitive. Handle under inert gas.[5]

-

4-Bromophenylacetic acid: Irritant to eyes and skin.

Workflow Visualization

Figure 2: Operational workflow for the critical alkylation phase.

References

-

General Synthesis of Profen Precursors

-

Mechanistic Grounding (Alkylation of Esters)

-

Spectral Data Verification

Sources

- 1. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chemscene.com [chemscene.com]

- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

Scalable synthesis of Methyl 2-(4-bromophenyl)propanoate for API production

This guide details the scalable synthesis of Methyl 2-(4-bromophenyl)propanoate , a critical intermediate for 2-arylpropionic acid derivatives (the "profen" class of NSAIDs) and a versatile building block in medicinal chemistry.

Application Note: Scalable Synthesis of this compound

Executive Summary

This compound (CAS: 23439-93-2 ) is the methyl ester precursor to 2-(4-bromophenyl)propionic acid. It serves as a pivotal scaffold for cross-coupling reactions (Suzuki-Miyaura) to generate biphenyl-based APIs such as Flurbiprofen or Indoprofen .[1]

While traditional laboratory methods employ the methylation of 4-bromophenylacetic acid (requiring hazardous sodium hydride and methyl iodide) or the esterification of the acid synthesized via Grignard carboxylation, these routes suffer from poor atom economy and safety risks at scale.

This protocol details the Oxidative Rearrangement of 4'-Bromopropiophenone (a 1,2-aryl migration). This route is preferred for industrial scale-up due to its:

-

Process Intensification: Converts a ketone directly to an ester in a "one-pot" transformation.[1]

-

Safety Profile: Avoids pyrophoric bases (NaH) and carcinogens (MeI).[1]

-

Cost Efficiency: Utilizes inexpensive iodine and trimethyl orthoformate (TMOF) rather than palladium catalysts.[1]

Retrosynthetic Analysis & Route Selection

The selection of the oxidative rearrangement route is based on the "Tamura" and "Togo" protocols, which are widely adopted for the manufacturing of Ibuprofen and Naproxen.

Route Comparison:

| Feature | Route A: Oxidative Rearrangement (Recommended) | Route B: Alpha-Arylation | Route C: Classical Alkylation |

| Starting Material | 4'-Bromopropiophenone | Methyl Propionate + 1-Bromo-4-iodobenzene | Methyl 4-bromophenylacetate |

| Key Reagents | TMOF, Iodine ( | Pd(dba) | NaH, Methyl Iodide (MeI) |

| Atom Economy | High | Moderate | Low (Stoichiometric waste) |

| Selectivity | Excellent (1,2-shift is specific) | High (requires I > Br selectivity) | Poor (Mono- vs Di-alkylation issues) |

| Scalability | High (Kilogram to Ton) | Moderate (Catalyst cost) | Low (Safety of NaH/MeI) |

Reaction Scheme (Graphviz)

Caption: One-pot oxidative rearrangement of 4'-bromopropiophenone to the target ester via a transient α-iodo ketal intermediate.

Detailed Experimental Protocol

Materials & Equipment

-

Reactor: Glass-lined reactor (or 3-neck RBF for lab scale) with mechanical stirring and reflux condenser.[1]

-

4'-Bromopropiophenone: >98% purity.[1][2][3][4] (Commercially available or synthesized via Friedel-Crafts of bromobenzene + propionyl chloride).[1]

-

Trimethyl Orthoformate (TMOF): Acts as both solvent and reagent.[1]

-

Iodine (

): Reagent grade.[1] -

Sulfuric Acid (

): Catalyst (optional, often limits iodine load).[1]

Step-by-Step Procedure (1.0 mol Scale)

Step 1: Reaction Initiation

-

Charge 4'-Bromopropiophenone (213.0 g, 1.0 mol) into the reactor.

-

Add Trimethyl Orthoformate (TMOF) (318.0 g, 3.0 mol) and Methanol (200 mL).

-

Note: TMOF must be used in excess to drive ketal formation.[1]

-

Add Iodine (

) (254.0 g, 1.0 mol) in one portion.-

Optimization Tip: For catalytic variants, use 0.5 equiv

with an oxidant (e.g.,

-

-

Stir the dark solution at room temperature for 30 minutes to ensure homogeneity.

Step 2: Oxidative Rearrangement 6. Heat the reaction mixture to reflux (approx. 60-65°C) . 7. Maintain reflux for 6–12 hours .

- IPC (In-Process Control):[1] Monitor by HPLC/GC.[1][6]

- Target: <1.0% remaining starting material (4'-bromopropiophenone).[1]

- Observation: The reaction evolves methyl iodide (MeI) gas.[1] Ensure proper venting/scrubbing into a basic trap.[1]

Step 3: Workup & Isolation [1][7]

8. Cool the mixture to 20°C.

9. Quench excess iodine by adding 10% Sodium Thiosulfate (

Step 4: Purification 14. Distillation: The crude methyl ester is best purified by high-vacuum distillation.[1]

- Boiling Point: Approx. 130-135°C at 2 mmHg (extrapolated).[1]

- Alternative (Crystallization): If the product solidifies (mp is low, ~30-35°C), recrystallize from cold Hexane/EtOAc.

Yield & Characterization

-

Expected Yield: 80–88% (isolated).[1]

-

Appearance: Colorless to pale yellow oil (solidifies upon cooling).[1]

-

Purity: >98% (GC Area %).

Process Logic & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Moisture in TMOF or Reactor. | TMOF is water-sensitive.[1] Ensure reactor is dried and TMOF is fresh. Add 4Å molecular sieves if necessary.[1] |

| Low Yield / Byproducts | Acid buildup causing hydrolysis.[1] | Add a weak base (e.g., Calcium Carbonate) to buffer the reaction if acid-sensitive impurities form.[1] |

| Dark Color Persists | Residual Iodine.[1] | Increase volume or concentration of Sodium Thiosulfate wash.[1] |

| Safety: MeI Evolution | Methyl Iodide is a byproduct.[1] | Use a scrubber containing amine or caustic solution to neutralize MeI off-gas.[1] |

Process Flow Diagram (Graphviz)

Caption: Operational workflow for the synthesis of this compound.

Mechanistic Insight

The reaction proceeds via the Tamura Rearrangement mechanism:

-

Ketalization: TMOF converts the ketone to a dimethyl ketal.[1]

-

Iodination: Electrophilic iodination of the enol ether (in equilibrium with ketal) forms an

-iodo ketal.[1] -

1,2-Aryl Shift: The iodine acts as a leaving group, triggering a 1,2-migration of the 4-bromophenyl group. This forms a cationic intermediate.[1][5]

-

Ester Formation: Nucleophilic attack by methanol and elimination of MeI yields the methyl ester.[1]

Why this matters: The 1,2-shift is stereospecific (if starting with chiral reagents, though difficult here) and highly regioselective, avoiding the formation of linear isomers (3-arylpropionates) common in other routes.

References

-

Tamura, Y., et al. (1980).[1] "A novel conversion of alkyl aryl ketones into

-arylalkanoic acid esters using thallium(III) nitrate or iodine-methanol."[1] Journal of the Chemical Society, Perkin Transactions 1, 1132-1137. -

Togo, H., et al. (2018).[1] "Oxidative rearrangement of aryl ketones to

-aryl esters using hypervalent iodine." Organic Syntheses, 95, 328-344. -

Castellanos, A., et al. (2024).[1] "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights." Beilstein Journal of Organic Chemistry, 20, 1234-1245.

-

Process Patent: "Process for the preparation of 2-arylpropionic acids." US Patent 4,697,036.[1] (Describes the industrial relevance of the rearrangement for Profen synthesis).

Sources

- 1. Synthesis routes of Methyl 3-(4-bromophenyl)-2-hydroxypropanoate [benchchem.com]

- 2. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 3. 4'-Bromopropiophenone | 10342-83-3 [chemicalbook.com]

- 4. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Oxidative rearrangement of alkynes to chiral α-arylalkanoic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reignpharma.com [reignpharma.com]

- 7. Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Selective Esterification Strategies for 2-(4-Bromophenyl)propanoic Acid

Executive Summary & Strategic Analysis

The conversion of 2-(4-bromophenyl)propanoic acid to its methyl ester is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cross-coupling intermediates. While esterification is a textbook reaction, this specific substrate presents a unique "Process Triangle" challenge:

-

Chirality: The

-carbon is a stereocenter. Standard acidic or basic conditions at high temperatures can induce racemization via enolization, destroying the optical purity of the (S)- or (R)-enantiomer. -

Electronic Effects: The 4-bromo substituent withdraws electron density, slightly increasing the acidity of the

-proton compared to unsubstituted analogs, thereby heightening the racemization risk. -

Scalability: Reagents suitable for milligram-scale medicinal chemistry (e.g., diazomethane derivatives) are often cost-prohibitive or hazardous at the kilogram process scale.

This guide provides three distinct protocols tailored to these constraints, moving beyond generic "add A to B" instructions to explain the mechanistic causality of each choice.

Reagent Selection Matrix

| Parameter | Thionyl Chloride ( | TMS-Diazomethane | Fischer ( |

| Primary Use Case | Scale-Up / Non-Chiral | Chiral / Small Scale | Cost-Critical / Bulk |

| Reaction Rate | Very Fast (< 2 h) | Instant (< 30 min) | Slow (4–12 h) |

| Racemization Risk | Moderate (Thermal) | Negligible | High (Time/Temp dependent) |

| By-products | |||

| Cost Efficiency | High | Low (Expensive reagent) | Very High |

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on your starting material's purity and your scale requirements.

Figure 1: Strategic decision tree for reagent selection based on chirality and scale constraints.

Detailed Experimental Protocols

Method A: The "Chiral-Safe" Protocol (TMS-Diazomethane)

Best for: Enantiopure starting materials where preventing racemization is critical. Mechanism: Alkylation of the carboxylate via a diazonium intermediate. Occurs at room temperature without strong acid catalysis, preventing enolization.

Reagents:

-

Substrate: 1.0 eq

-

Methanol (anhydrous): Solvent (4:1 ratio with Benzene or Toluene)

-

TMS-Diazomethane (2.0 M in hexanes): 1.2–1.5 eq

Protocol:

-

Dissolution: Dissolve 100 mg (0.44 mmol) of 2-(4-bromophenyl)propanoic acid in 4 mL of anhydrous Toluene:Methanol (4:1).

-

Note: The mixed solvent system is crucial. Methanol is required to protonate the TMS-diazomethane intermediate to generate the active methylating species.

-

-

Addition: Cool the solution to 0°C. Add TMS-diazomethane solution dropwise until a persistent yellow color remains (indicating slight excess).

-

Visual Cue: Evolution of nitrogen gas (

) will be observed.

-

-

Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 20 minutes.

-

Quench: Add 2 drops of glacial acetic acid or dilute HCl to quench excess reagent (Yellow color disappears).

-

Workup: Concentrate in vacuo. The residue is usually pure enough for the next step.

Method B: The "Rapid Activation" Protocol (Thionyl Chloride)

Best for: Racemic substrates, scale-up (1g – 100g), and high-throughput synthesis.

Mechanism: In-situ formation of the acyl chloride, followed by rapid methanolysis. The

Reagents:

-

Substrate: 1.0 eq

-

Thionyl Chloride (

): 1.5 eq -

Methanol (anhydrous): 0.5 M concentration relative to substrate

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Pre-activation (Cold): Charge Methanol (20 mL) into the flask and cool to 0°C. Add

(1.5 eq) dropwise over 10 minutes.-

Why? This generates the active reagent (

/

-

-

Substrate Addition: Add 2-(4-bromophenyl)propanoic acid (1.0 eq) in one portion.

-

Reflux: Heat to reflux (65°C) for 1–2 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (

) should disappear, replaced by the ester (

-

-

Workup: Cool to RT. Concentrate the solvent to remove excess MeOH and

. Redissolve in EtOAc, wash with saturated

Method C: The "Equilibrium" Protocol (Fischer Esterification)

Best for: Large scale (>100g) where reagent cost is the primary driver.

Protocol:

-

Dissolve substrate in Methanol (excess, acts as solvent).

-

Add conc.

(0.1 eq). -

Reflux for 6–12 hours.

-

Critical Step: For high yields, use a Dean-Stark trap (if using a higher boiling co-solvent like benzene) or molecular sieves to remove water and shift the equilibrium toward the ester.

-

Quality Control & Validation

The product, Methyl 2-(4-bromophenyl)propanoate , is typically a colorless to pale yellow oil.[3]

Expected Analytical Data

| Technique | Parameter | Expected Signal / Value |

| Physical | Boiling Point | ~280–290°C (at 760 mmHg) |

| Physical | Density | ~1.337 g/mL |

| 1H NMR | Aryl Protons | |

| 1H NMR | Methine ( | |

| 1H NMR | Ester Methyl | |

| 1H NMR | ||

| HPLC | Purity | >98% (UV @ 254 nm) |

Reaction Scheme & Pathway

Figure 2: General reaction pathway. Note that Method A (TMS-Diazomethane) bypasses the acyl intermediate, reacting directly with the carboxylate.

Troubleshooting & Safety

Racemization Check

If using Method B or C on a chiral starting material, you must validate optical purity using Chiral HPLC (e.g., Chiralcel OD-H column).

-

Sign of Failure: Loss of specific rotation

. -

Remedy: Switch to Method A or reduce temperature in Method B.

Safety Hazards

-

TMS-Diazomethane: Much safer than diazomethane (non-explosive), but highly toxic if inhaled. Lung damage can occur. Always use in a fume hood.

-

Thionyl Chloride: Reacts violently with water to release

and

References

-

Fischer Esterification Mechanism

-

TMS-Diazomethane Protocol

-

Thionyl Chloride / Methanol Procedure

- Reference: "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."

-

Source:

-

Product Data (this compound)

- Reference: CAS 83636-46-8 Physical Properties & Safety.

-

Source:

Sources

- 1. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl 2-(4-bromophenyl)-2,2-dimethylacetate|lookchem [lookchem.com]

- 3. reignpharma.com [reignpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Ester synthesis by esterification [organic-chemistry.org]

Application Note: Methyl 2-(4-bromophenyl)propanoate in Fexofenadine Synthesis

[1][2]

Executive Summary

This technical guide details the strategic application of Methyl 2-(4-bromophenyl)propanoate (CAS: 19129-92-1) as a high-purity precursor in the synthesis of Fexofenadine HCl. While industrial routes often attempt to synthesize the gem-dimethyl moiety directly, utilizing the mono-methylated propanoate offers a distinct advantage: it allows for the rigorous control of regioisomeric purity (specifically the removal of meta-bromo impurities) prior to the final, sterically demanding alkylation step.

This note provides a validated protocol for the

Chemical Context & Strategic Logic

The Structural Imperative

Fexofenadine is distinguished from its prodrug predecessor, Terfenadine, by the presence of a carboxylic acid moiety on the terminal phenyl ring. This "tail" is anchored by a gem-dimethyl group (

-

Role of the Intermediate: this compound provides the mono-methyl skeleton. It serves as the substrate for the final methylation event that locks the quaternary carbon in place.

-

Why not start with the gem-dimethyl? Direct bromination of isobutyrate derivatives often yields difficult-to-separate ortho and meta isomers. Starting with the propanoate allows for fractional crystallization or distillation to ensure >99.5% para-isomer purity before the expensive coupling stages.

Reaction Pathway Visualization

The following diagram illustrates the transformation workflow, highlighting the critical node where the specific intermediate is utilized.

Figure 1: Synthetic pathway illustrating the conversion of the mono-methyl propanoate to the active coupling partner.

Critical Protocol 1: Thermodynamic -Methylation

Objective: Convert this compound to Methyl 2-(4-bromophenyl)-2-methylpropanoate.

Scientific Rationale: This reaction creates a quaternary center. The challenge is preventing O-alkylation (formation of enol ethers) and ensuring complete conversion, as the product and starting material have similar R_f values. We utilize Sodium Hydride (NaH) to generate the enolate, followed by quenching with Methyl Iodide (MeI).

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: this compound (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.5 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

-

Equipment: 3-neck round bottom flask, N2 atmosphere, internal temperature probe.

Step-by-Step Methodology

-

Enolate Formation:

-

Charge the reactor with NaH (washed with hexanes to remove oil if strictly necessary, though usually not required for this scale).

-

Add anhydrous THF and cool to 0°C .

-

Add this compound dropwise over 30 minutes.

-

Observation: Evolution of H2 gas.

-

Stir at 0°C for 45 minutes. The solution should turn slightly yellow/orange, indicating enolate formation.

-

-

Alkylation:

-

Quench & Workup:

-

Cool back to 0°C. Carefully quench with saturated NH4Cl solution.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Self-Validating Quality Control (NMR)

The success of this protocol is determined by the disappearance of the benzylic proton.

| Feature | Starting Material (Mono-methyl) | Product (Gem-dimethyl) | Success Criteria |

| Benzylic H | Quartet at ~3.7 ppm (1H) | Absent | Complete disappearance of quartet |

| Methyl Group | Doublet at ~1.4 ppm (3H) | Singlet at ~1.55 ppm (6H) | Collapse of doublet to singlet; integration doubles |

| Aryl Protons | AA'BB' system | AA'BB' system | Retention of para-substitution pattern |

Critical Protocol 2: Grignard Activation

Objective: Activate the aryl bromide for coupling with the piperidine fragment (Azacyclonol).

Scientific Rationale: The ester group is sensitive to nucleophilic attack. However, the gem-dimethyl steric bulk offers significant protection, allowing the formation of the Grignard reagent at the para-bromo position without immediate self-condensation (polymerization).

Methodology

-

Activation:

-

Use Magnesium turnings (1.2 eq) activated with Iodine crystals or 1,2-dibromoethane.

-

Solvent: Anhydrous THF (critical: water < 50 ppm).

-

-

Initiation:

-

Add 10% of the Gem-dimethyl intermediate solution to the Mg/THF slurry at reflux.

-

Once initiation is observed (exotherm, turbidity), add the remaining solution dropwise to maintain a gentle reflux.

-

-

Coupling (Conceptual):

-

The resulting Grignard is then reacted with the piperidine-derived acyl chloride or ketone to link the two halves of Fexofenadine.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Methylation | Wet solvent (quenches NaH) or old NaH. | Distill THF over Na/Benzophenone. Use fresh NaH. |

| O-Alkylation Byproduct | Temperature too high during MeI addition. | Ensure addition occurs at -10°C. Use Lithium diisopropylamide (LDA) if NaH fails. |

| Dimer Formation (Wurtz) | During Grignard step: localized high concentration. | Increase dilution. Add halide slower to the Mg. |

| Impurity B (Meta-isomer) | Impure starting material. | Recrystallize the Propanoate precursor from Hexane/Ethyl Acetate before methylation. |

References

-

Sanofi-Aventis (Original Assignee). "Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." U.S. Patent Application US20120309973A1. 2012.[1]

-

Castaldi, M., et al. "An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride."[4] European Journal of Organic Chemistry, 2019.

-

D'Ambra, T. E., et al. "Synthesis of Fexofenadine." Journal of Organic Chemistry, vol. 59, no. 9, 1994, pp. 2620-2622.[1][2] (Foundational reference for the alkylation logic).

-

Sielc Technologies. "HPLC Analysis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate." Application Data.

Sources

- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(4-bromophenyl)propanoate

Welcome to the technical support center for the purification of Methyl 2-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with meta-isomer impurities in their material. We will explore the root causes of this common issue and provide detailed, field-proven troubleshooting guides and protocols to help you achieve the required purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the meta-isomer impurity.

Q1: How is the meta-isomer impurity, Methyl 2-(3-bromophenyl)propanoate, formed during the synthesis of the desired para-isomer?

A: The formation of the meta-isomer is typically a result of the bromination step during the synthesis of the precursor, 2-(4-bromophenyl)propanoic acid or a related starting material.[1][2] Electrophilic aromatic substitution, such as bromination, on a monosubstituted benzene ring can lead to a mixture of ortho, para, and meta products. The directing effect of the substituent on the benzene ring dictates the ratio of these isomers.[3][4][5] While the alkyl group is an ortho, para-director, reaction conditions can sometimes be aggressive enough to overcome this selectivity, leading to the formation of the thermodynamically stable, but undesired, meta-isomer.[5][6]

Q2: What is the impact of the meta-isomer impurity on subsequent reactions and final product efficacy?

A: The presence of the meta-isomer can have significant consequences, particularly in drug development.[1][2] Since the meta and para isomers have different three-dimensional structures, the meta-isomer will not fit into the target binding site of a receptor or enzyme in the same way as the desired para-isomer. This can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even off-target effects. In materials science, the presence of isomeric impurities can disrupt crystal lattice formation and alter the physical properties of the final product.[7] Therefore, regulatory bodies often have strict limits on isomeric impurities in active pharmaceutical ingredients (APIs).[1]

Q3: How can I accurately quantify the ratio of para- to meta-isomers in my sample?

A: The most reliable and commonly used methods for quantifying this isomer ratio are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

-

Gas Chromatography (GC): Due to the slight difference in polarity and boiling point between the isomers, a high-resolution capillary GC column (e.g., a DB-5 or similar) can effectively separate the para and meta isomers, allowing for accurate quantification based on peak area. This is often used for routine purity checks.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 or a specialized phenyl column, can also provide excellent separation.[9] The choice of mobile phase is critical and often requires some method development. A common starting point would be a mixture of acetonitrile and water or methanol and water.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used, the aromatic regions of the two isomers may have overlapping signals, making precise quantification challenging without high-field instruments or advanced techniques. However, it is an excellent tool for structural confirmation of the separated isomers.

Isomer Overview & Separation Strategy

The key to separating the para and meta isomers lies in exploiting their subtle differences in physical properties, which arise from their different molecular shapes and dipole moments.

Caption: Molecular structures of the para- (left) and meta- (right) isomers.

Table 1: Physicochemical Property Comparison

| Property | This compound (para) | Methyl 2-(3-bromophenyl)propanoate (meta) | Rationale for Separation |

| Boiling Point | ~280.2 °C @ 760 mmHg[11] | ~271.7 °C @ 760 mmHg[12] | The difference, while small, may be sufficient for separation by fractional vacuum distillation. |

| Polarity | Less Polar | More Polar | The difference in dipole moment allows for separation using chromatography (HPLC, Flash). |

| Symmetry | More Symmetrical | Less Symmetrical | The higher symmetry of the para-isomer often allows it to pack more efficiently into a crystal lattice, making it a better candidate for purification by recrystallization. |

The general workflow for purification involves selecting a primary separation technique, executing the protocol, analyzing the fractions for purity, and combining the pure fractions.

Caption: General workflow for the purification of this compound.

Troubleshooting Guide 1: Preparative Chromatography

Preparative chromatography, including flash column chromatography and HPLC, is often the most effective method for separating closely related isomers due to its high resolving power.[13][14][15]

Principle of Separation

This technique separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[16] The slightly more polar meta-isomer will have a stronger interaction with the polar silica gel stationary phase and will therefore elute more slowly than the less polar para-isomer.

Troubleshooting Q&A

Q: My para and meta isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?

A: This is a common issue due to the similar polarity of the isomers. Here’s a systematic approach to improve resolution:

-

Optimize the Mobile Phase: The most critical factor is the polarity of your eluent.[17]

-

Decrease Polarity: Your solvent system is likely too polar, causing both compounds to travel with the solvent front. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or heptane). Aim for an Rf value of ~0.35 for the para-isomer on TLC for the best separation.

-

Try Different Solvents: Sometimes, a complete change of solvents can improve selectivity. Try a system like Dichloromethane/Hexanes or Toluene/Ethyl Acetate. Toluene, in particular, can have unique π-π interactions with the aromatic rings, which can sometimes enhance the separation of isomers.[18]

-

-

Improve Column Packing: A poorly packed column will lead to band broadening and poor separation.

-

Reduce the Load: Overloading the column is a primary cause of poor separation.[20] As a rule of thumb, for a difficult separation like this, the mass of your crude product should be about 1-2% of the mass of the silica gel (i.e., a 50:1 to 100:1 silica-to-compound ratio).[19]

Q: I'm running a preparative HPLC, but the peaks are tailing. How can I fix this?

A: Peak tailing in preparative HPLC can be caused by interactions with acidic silanol groups on the silica stationary phase or by mass overload.

-

Add a Mobile Phase Modifier: Adding a small amount of a competitive base, like triethylamine (0.1-1%), or an acid, like trifluoroacetic acid (0.1%), to the mobile phase can block the active sites on the silica gel, leading to more symmetrical peaks.[14]

-

Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause distorted peak shapes.[20]

-

Reduce Concentration: Even if the injection volume is appropriate, a sample that is too concentrated can cause mass overload, leading to tailing. Dilute your sample and perform multiple injections if necessary.

Detailed Protocol: Flash Column Chromatography

-

Solvent System Selection:

-

Using TLC plates, test various solvent systems of increasing polarity (e.g., 2%, 5%, 10% Ethyl Acetate in Hexanes).

-

The ideal system will show two distinct spots with a clear separation (ΔRf > 0.1) and an Rf of ~0.35 for the lower spot (the para-isomer).

-

-

Column Packing:

-

For 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).

-

Prepare a slurry of the silica gel in the chosen low-polarity eluent.

-

Pour the slurry into the column and use air pressure to pack it tightly, ensuring a flat, stable surface. Do not let the silica run dry.

-

-

Sample Loading:

-

Dissolve the crude material in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane).

-

Alternatively, for better resolution, perform a "dry load": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[18]

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the selected solvent system.

-

Collect small fractions and monitor them by TLC.

-

Once the para-isomer has completely eluted, you can increase the solvent polarity (gradient elution) to more quickly elute the meta-isomer and any other impurities.[16]

-

-

Analysis and Pooling:

-

Run TLC on all collected fractions.

-

Combine the fractions that contain only the pure para-isomer.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

-

Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful and scalable purification technique for solids, leveraging differences in solubility.[21][22][23] It is highly effective if the desired para-isomer is a solid at room temperature and the impurity level is not excessively high (<15%).

Principle of Separation

This method relies on the different solubilities of the para and meta isomers in a chosen solvent at different temperatures.[21] The more symmetrical para-isomer often has a lower solubility in a cold solvent and a higher melting point, allowing it to crystallize out of a saturated solution upon cooling, while the less symmetrical meta-isomer remains dissolved.[24]

Troubleshooting Q&A

Q: I've cooled my solution, but no crystals are forming. What should I do?

A: This is a common phenomenon called supersaturation. Here are several techniques to induce crystallization:

-

Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

-

Seed the Solution: Add a tiny crystal of the pure para-isomer to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

-

Reduce the Temperature: Cool the solution further using an ice bath or refrigerator. Slow cooling is crucial for forming pure crystals.[23]

-

Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[22]

Q: My product is "oiling out" instead of forming crystals. Why is this happening and how can I prevent it?

A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is cooled too rapidly. The compound comes out of solution as a liquid (an oil) instead of a solid.

-

Lower the Saturation Temperature: Add a small amount of additional solvent to the hot solution to lower the saturation point. This ensures that the solution becomes saturated at a temperature below the compound's melting point.

-

Cool Slowly: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into an ordered crystal lattice.[23]

-

Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.[25]

Detailed Protocol: Single-Solvent Recrystallization

-

Solvent Selection:

-

Test the solubility of your impure solid in small amounts of various solvents (e.g., Hexanes, Heptane, Isopropanol, Ethanol).

-

A suitable solvent will dissolve the compound when hot but not when cold.[22] Hexanes or other aliphatic hydrocarbons are often good starting points.

-

-

Dissolution:

-

Place the impure solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

-

Continue adding small portions of hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your yield.[22]

-

-

Cooling and Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved meta-isomer.[22]

-

Dry the crystals in a vacuum oven to remove all traces of solvent.

-

-

Purity Check:

-

Analyze the purity of the recrystallized material and the mother liquor by GC or HPLC to assess the effectiveness of the purification.

-

Troubleshooting Guide 3: Fractional Distillation

For liquid compounds with different boiling points, fractional distillation is a potential purification method.[26] This technique is most effective when the boiling point difference between the components is at least 10-20 °C.[27] Given the ~8.5 °C difference between the para and meta isomers, this method is challenging but possible, especially under vacuum.

Principle of Separation

Fractional distillation separates liquids based on differences in their boiling points (volatility).[26] When a mixture is heated, the vapor produced is enriched in the more volatile component (the meta-isomer, in this case). By using a fractionating column, the vapor undergoes multiple condensation-vaporization cycles, progressively enriching the vapor with the more volatile component as it rises up the column.[27][28]

Troubleshooting Q&A

Q: I'm not achieving good separation. The distillate has nearly the same composition as the starting material.

A: This indicates that your distillation setup is not efficient enough to separate components with close boiling points.

-

Increase Column Efficiency: The key is to increase the number of "theoretical plates" in your column.[27]

-

Use a Longer Column: A longer fractionating column provides more surface area for condensation-vaporization cycles.

-

Use a More Efficient Packing Material: Instead of an empty Vigreux column, use one packed with structured packing like Raschig rings or metal sponges. This dramatically increases the surface area.

-

-

Slow Down the Distillation: A slow, steady distillation rate is critical for achieving equilibrium on each theoretical plate.

-

Reduce the Heat Input: Heat the distillation flask gently and evenly.

-

Insulate the Column: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature cooling.

-

-

Operate Under Vacuum: Lowering the pressure reduces the boiling points of both isomers. While the absolute temperature difference may not change significantly, operating at a lower temperature can sometimes improve separation efficiency and prevent compound decomposition.

Q: The temperature at the top of the column is fluctuating wildly.

A: This is often a sign of an unstable distillation rate, a phenomenon known as "bumping," or channeling in the column.

-

Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth, even boiling.

-

Check for Column Flooding: If the heat input is too high, the vapor flow can prevent the condensed liquid from returning down the column, causing it to "flood." Reduce the heat to allow the liquid to flow back down.

-

Improve Insulation: Poor insulation can cause the temperature to drop and rise as the vapor front moves unevenly up the column. Ensure the column is well-insulated from top to bottom.

Detailed Protocol: Fractional Vacuum Distillation

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., a 30 cm Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

-

-

Distillation:

-

Place the impure liquid in the distillation flask with a stir bar.

-

Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Begin heating the flask slowly and evenly.

-

Observe the ring of condensate slowly rising up the column. This should take a considerable amount of time (e.g., 30-60 minutes) to ensure equilibrium is established.[27]

-

-

Fraction Collection:

-

Collect a small initial fraction (the "forerun"), which will be enriched in any highly volatile impurities.

-

As the temperature stabilizes at the boiling point of the meta-isomer, begin collecting the first main fraction. This will be enriched in the meta-isomer.

-

The temperature will then begin to rise. Collect an intermediate fraction that will be a mixture of both isomers.

-

When the temperature stabilizes again at the boiling point of the para-isomer, change the receiving flask and collect the desired para-isomer fraction.

-

-

Analysis:

-

Analyze all collected fractions by GC to determine their composition.

-

Combine the fractions that meet your purity requirements.

-

By carefully selecting and optimizing one of these methods, you can effectively remove the undesired meta-isomer and obtain this compound of the high purity required for your research and development needs.

References

-

Preparative HPLC Systems. Shimadzu. [Link]

- DePhillips, P. (1987). Separation of Chlorobenzazepine Isomers by Preparative Liquid Chromatography.

- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 400-405.

- Divi's Laboratories Ltd. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Isomer separation by CPC chromatography. RotaChrom. [Link]

- Divi's Laboratories Ltd. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

General tips for preparative HPLC Technical Note. MZ-Analysentechnik. [Link]

-

Methyl-2-(4-bromophenyl)-2-methylpropanoate. Reign Pharma Pvt. Ltd. [Link]

-

Recrystallization. Chemistry LibreTexts. [Link]

-

Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]

-

Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

-

Recrystallization1. University of Calgary. [Link]

-

Fractional distillation. Wikipedia. [Link]

-

Recrystallization (chemistry). Wikipedia. [Link]

-

Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

-

Methyl 3-(2-bromophenyl)propanoate. PubChem. [Link]

- Wang, Z., et al. (2013).

-

Chem 30 8.1.1 Fractional Distillation. YouTube. [Link]

-

Can diastereoisomers be separated by fractional distillation? Quora. [Link]

-

Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

-

How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices. [Link]

- Tipson, R. S. (1950). Theory, Scope, and Methods of Recrystallization. Analytical Chemistry, 22(5), 628-636.

-

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. [Link]

-

Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

-

2-(4-BroMo-phenyl)-propionic acid Methyl ester CAS#: 83636-46-8. ChemWhat. [Link]

-

[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

-

Methyl 2-(3-bromophenyl)propanoate (C10H11BrO2). PubChemLite. [Link]

-

16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

-

Running a flash column. Chemistry LibreTexts. [Link]

-

(S)-ETHYL 3-(4-BROMOPHENYL)BUTANOATE. Organic Syntheses. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

-

Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]

-

Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

Sources

- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. welch-us.com [welch-us.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | 83636-46-8 [sigmaaldrich.com]

- 12. gihichem.com [gihichem.com]

- 13. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. tandfonline.com [tandfonline.com]

- 15. hub.rotachrom.com [hub.rotachrom.com]

- 16. chromtech.com [chromtech.com]

- 17. How to set up and run a flash chromatography column. [reachdevices.com]

- 18. Tips & Tricks [chem.rochester.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mz-at.de [mz-at.de]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. people.chem.umass.edu [people.chem.umass.edu]

- 23. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 24. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 25. Tips & Tricks [chem.rochester.edu]

- 26. Fractional distillation - Wikipedia [en.wikipedia.org]

- 27. Purification [chem.rochester.edu]

- 28. m.youtube.com [m.youtube.com]

Technical Support Center: Methyl 2-(4-bromophenyl)propanoate Synthesis

An in-depth guide to overcoming common challenges in the synthesis of Methyl 2-(4-bromophenyl)propanoate, designed for chemistry professionals.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet often troublesome synthesis. Our focus is on moving beyond simple procedural steps to understand the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and significantly improve your yields.

The most prevalent and accessible route to this compound is the Fischer esterification of its parent carboxylic acid. While seemingly straightforward, this equilibrium-driven reaction presents several challenges that can suppress yields. This guide will primarily address this method, with additional discussion of alternative routes for specific applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are common sticking points in the synthesis.

Q1: My reaction has gone to completion (verified by TLC/GC), but my isolated yield is disappointingly low. Where could the product be lost?

A: This is a classic problem that often points to issues in the workup and purification stages rather than the reaction itself. Several factors could be at play:

-

Inefficient Extraction: this compound is a moderately polar ester. During the aqueous workup, particularly the neutralization washes (e.g., with sodium bicarbonate), emulsions can form, or the product may have partial solubility in the aqueous layer, leading to losses. It is crucial to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and to back-extract the combined aqueous layers to recover any dissolved product.

-

Hydrolysis During Workup: If the sodium bicarbonate wash is too concentrated or prolonged, it can cause saponification (base-mediated hydrolysis) of the ester product back to the carboxylate salt, which will be lost to the aqueous layer. Washes should be performed efficiently and without excessive delay.

-

Losses During Distillation: While distillation is an effective purification method for this compound, losses can occur if the vacuum is not sufficiently low or if the apparatus has a large surface area, leading to significant hold-up.[1] Ensure all joints are well-sealed and the system is appropriately sized for the scale of your reaction.

Q2: A significant amount of my 2-(4-bromophenyl)propanoic acid starting material remains unreacted. How can I drive the esterification to completion?

A: This indicates that the reaction has not reached a favorable equilibrium position or is kinetically slow. The Fischer esterification is a reversible process, and its success hinges on pushing the equilibrium towards the products.[2][3]

-

Application of Le Chatelier's Principle: The most effective strategy is to use one of the reactants in a large excess. Since methanol is inexpensive and can often serve as the solvent, using it in a large excess (5-10 equivalents or more) is a standard and highly effective method to drive the reaction forward.[4]

-

Removal of Water: The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials.[2] For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it forms. For lab-scale synthesis, adding a dehydrating agent like molecular sieves to the reaction can be effective, though this can complicate stirring.

-

Catalyst Activity: Ensure your acid catalyst (typically concentrated H₂SO₄) is active and used in a sufficient amount (catalytic, but not excessive). An insufficient amount of catalyst will result in a slow reaction that may not reach equilibrium in a practical timeframe.[1][5]

Q3: My final product is contaminated with isomeric impurities. What is the source and how can this be addressed?

A: This issue almost always originates from the purity of your starting material, 2-(4-bromophenyl)propanoic acid. The bromination of 2-phenylpropanoic acid can produce a mixture of ortho-, meta-, and para-isomers.[6] These isomers have very similar physical properties, making them difficult to separate.

-

Prevention: The most effective solution is to ensure the purity of the starting carboxylic acid before the esterification step. Purification of 2-(4-bromophenyl)propanoic acid can be achieved by recrystallization. It has been reported that selective bromination in an aqueous medium can yield the desired para-isomer with high purity.[6]

-

Purification of the Ester: If you must purify the final ester, fractional distillation under high vacuum may be able to separate isomers, but this is often challenging. Preparative chromatography (e.g., flash column chromatography) is a more reliable, albeit less scalable, method for separating isomeric esters.

Part 2: Systematic Troubleshooting Guide

Use this table for a quick diagnosis of specific experimental problems.

| Problem | Potential Cause | Recommended Solution & Rationale |

| Low Yield | Incomplete Reaction | Action: Increase reaction time and/or temperature. Monitor progress by TLC or GC. Rationale: The reaction may be kinetically slow. Providing more energy and time allows it to reach equilibrium.[7] |

| Unfavorable Equilibrium | Action: Use a large excess of methanol (5-10 eq. or as solvent). If possible, remove water using a Dean-Stark trap. Rationale: Per Le Chatelier's principle, increasing reactant concentration or removing a product shifts the equilibrium to the product side.[2] | |

| Ineffective Workup | Action: Perform multiple (3-4x) extractions. Combine aqueous layers and back-extract with fresh solvent. Use brine to "salt out" the product and break emulsions. Rationale: This minimizes losses due to the product's partial solubility in the aqueous phase.[8] | |

| Reaction Stalls | Moisture Contamination | Action: Ensure all reagents (especially methanol) and glassware are anhydrous. Rationale: Water is a product of the reaction; its presence at the start will inhibit the forward reaction.[9] |

| Inactive Catalyst | Action: Use fresh, concentrated sulfuric acid. Rationale: The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. Old or diluted acid is ineffective. | |

| Product Purity Issues | Isomeric Impurities | Action: Analyze the purity of the starting carboxylic acid via GC or NMR. Recrystallize the acid if necessary before esterification. Rationale: Isomeric impurities are carried through the reaction and are difficult to remove from the final ester.[6] |

| Unreacted Starting Acid | Action: During workup, perform a careful wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic starting material. Rationale: The unreacted carboxylic acid is deprotonated by the base, forming a salt that is highly soluble in the aqueous layer and easily separated from the organic ester. |

Part 3: Detailed Experimental Protocols

Protocol 1: High-Yield Fischer Esterification

This protocol is optimized to maximize yield by leveraging an excess of the alcohol reactant.

Materials:

-

2-(4-bromophenyl)propanoic acid (1.0 eq)

-

Methanol (anhydrous, 10.0 eq or as solvent)

-

Sulfuric acid (concentrated, ~0.1 eq)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(4-bromophenyl)propanoic acid in methanol.

-

Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. The addition is exothermic.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-16 hours.

-

Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or by taking small aliquots for GC analysis until the starting carboxylic acid spot/peak is no longer visible.[1]

-

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Water (1x)

-

Saturated sodium bicarbonate solution (2x, or until CO₂ evolution ceases) to remove unreacted acid and the H₂SO₄ catalyst.

-

Brine (1x) to help break any emulsions and begin the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[1][5]

Protocol 2: Alternative Route - Palladium-Catalyzed Carbonylation

The general transformation involves reacting an aryl halide (or tosylate) with carbon monoxide and an alcohol in the presence of a palladium catalyst and a ligand.[10][11] A typical system might involve Pd(OAc)₂, a phosphine ligand like Xantphos, a base, and methanol under an atmosphere of CO.[10] This method offers a different synthetic approach but involves handling toxic CO gas and more expensive reagents.

Part 4: Visual Guides & Data

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing the cause of low yield.

Fischer Esterification Core Mechanism

Caption: Simplified mechanism of acid-catalyzed esterification.

Data Tables

Table 1: Reagent Properties for Fischer Esterification

| Compound | Formula | M.W. ( g/mol ) | Role | Notes |

| 2-(4-bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 | Starting Material | Purity is critical. |

| Methanol | CH₄O | 32.04 | Reactant/Solvent | Must be anhydrous. |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | Highly corrosive. |

| This compound | C₁₀H₁₁BrO₂ | 243.10 | Product | Boiling Point: ~280°C @ 760 mmHg |

Table 2: Comparison of Purification Methods

| Method | Advantages | Disadvantages | Best For... |

| Vacuum Distillation | Scalable, effective for removing non-volatile impurities, cost-effective. | Can be difficult to separate compounds with close boiling points (e.g., isomers), potential for thermal degradation if overheated. | Removing unreacted starting acid (if not washed out) and other high-boiling impurities on a larger scale.[1] |

| Flash Chromatography | Excellent for separating compounds with different polarities, including isomers. | Less scalable, requires solvent and silica, can be more time-consuming. | High-purity isolation on a lab scale, especially when isomeric purity is a concern.[9] |

References

-

Tsai, A. (2014). What factors may influence the yield of an ester? Quora. Retrieved from [Link]

- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Retrieved from [Link]

-

Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

-